Product packaging for Sculponeatin K(Cat. No.:CAS No. 477529-70-7)

Sculponeatin K

Cat. No.: B016027
CAS No.: 477529-70-7
M. Wt: 346.4 g/mol
InChI Key: ZNIKODHXEGJBEP-JIHJFMGJSA-N
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Description

Sculponeatin K (CAS 477529-70-7) is a bioactive ent-kaurane diterpenoid isolated from the herb Isodon sculponeatus (also known as Rabdosia amethystoides ). This natural product is provided as a high-purity crystalline solid (≥98%) for use as a standard in phytochemical and pharmacological research. As a member of the 6,7- seco -ent-kaurane diterpenoid family, this compound is part of a class of compounds known for their significant cytotoxic activities. Research has indicated that related diterpenoids from Isodon sculponeatus exhibit potent cytotoxic effects against a range of human tumor cell lines, highlighting the research value of this compound family in investigating potential anticancer agents . The compound contributes to the chemotaxonomic and bioactivity profiling of the Isodon genus, a prolific source of diverse and biologically active diterpenoids. Key Chemical Specifications:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O5 B016027 Sculponeatin K CAS No. 477529-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,1'S,4'R,5S,6S,7'R,8'R,9R,11R)-11-hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)24-9-20(12)13-5-6-18(2)8-23-16(25-13)14(18)20/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIKODHXEGJBEP-JIHJFMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C1C(O3)OC2)COC(=O)C56C4CCC(C5)C(=C)C6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@@]4([C@@H]1[C@@H](O3)OC2)COC(=O)[C@]56[C@H]4CC[C@H](C5)C(=C)[C@H]6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Structural Elucidation of Sculponeatin K

Methodologies for Isolation from Natural Sources

Sculponeatin K is an ent-kaurane diterpenoid found in species of the Isodon genus. Specifically, it has been isolated from the leaves and aerial parts of Isodon sculponeatus. nih.govnih.gov The isolation process typically involves the extraction of compounds from the plant material. Common methodologies employed for the isolation of diterpenoids from natural sources like Isodon sculponeatus include solvent extraction followed by various chromatographic techniques. These techniques are crucial for separating this compound from the complex mixture of compounds present in the raw plant extract, allowing for the purification of the target compound for subsequent structural analysis.

Advanced Spectroscopic Techniques in Structure Determination

The structural elucidation of this compound relies heavily on advanced spectroscopic methods. Comprehensive analysis of spectroscopic data is fundamental to determining the planar structure of the compound. Techniques such as extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including experiments like ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, are employed to assign proton and carbon signals and to establish connectivity within the molecule. nih.govnih.gov High-resolution mass spectrometry, such as HR-ESI-MS, is used to determine the accurate molecular weight and elemental composition of this compound, providing essential information for confirming the molecular formula. nih.gov Analysis of Infrared (IR) spectroscopy data can provide information about the functional groups present in the molecule.

The application of these spectroscopic techniques allows researchers to piece together the structural fragments and connectivity, leading to the determination of the complete planar structure of this compound.

Table 1: Spectroscopic Techniques Used in Structural Elucidation of this compound

Spectroscopic TechniqueInformation Provided
¹H NMRNumber and types of hydrogen atoms, their chemical environment, and coupling interactions.
¹³C NMRNumber and types of carbon atoms and their chemical environment.
2D NMR (COSY, HMQC, HMBC)Correlation between protons (COSY), correlation between protons and carbons (HMQC), and long-range correlations between protons and carbons (HMBC), aiding in connectivity determination.
High-Resolution Mass Spectrometry (HRMS)Accurate molecular weight and elemental composition.
Infrared (IR) SpectroscopyIdentification of key functional groups.

X-ray Crystallographic Analysis for Stereochemical Assignment

In addition to spectroscopic methods, X-ray crystallographic analysis has been utilized in the structural elucidation of this compound. nih.gov X-ray crystallography is a powerful technique that can provide unambiguous information about the three-dimensional arrangement of atoms in a crystal. For complex natural products like diterpenoids, X-ray diffraction data allows for the precise determination of bond lengths, bond angles, and torsional angles, leading to the confirmation of the proposed structure. Crucially, X-ray crystallography is invaluable for the definitive assignment of the relative and absolute stereochemistry of chiral centers within the molecule, which can be challenging to establish solely through NMR data. nih.gov The application of this technique ensures the accurate representation of this compound's complete structure, including its specific spatial configuration.

Biosynthetic Investigations of Sculponeatin K

Postulated Biogenetic Pathways from Common Diterpenoid Precursors

The biosynthesis of ent-kaurane diterpenoids, the structural class to which Sculponeatin K belongs, originates from the acyclic precursor geranylgeranyl diphosphate (B83284) (GGPP). caltech.edu GGPP is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. caltech.edu The cyclization of GGPP is a pivotal step in diterpenoid biosynthesis and is typically catalyzed by diterpene synthases. For ent-kauranes, this process involves initial cyclization of GGPP to form ent-copalyl diphosphate (EDPP), catalyzed by ent-copalyl diphosphate synthase (also known as kaurene synthase-like). EDPP then undergoes a second cyclization and rearrangement catalyzed by ent-kaurene (B36324) synthase, yielding ent-kaurene. caltech.edu

This compound, with its highly oxygenated and rearranged structure, is likely derived from ent-kaurene through a series of subsequent enzymatic modifications. Based on the structures of related sculponeatins isolated from Isodon sculponeatus, such as sculponeatin N, which is a 6,7-seco-ent-kaurane diterpenoid, oxidative cleavage and further rearrangements of the ent-kaurane skeleton are postulated to occur. mdpi.com Proposed biogenetic pathways for related sculponeatins often involve oxidations, hydroxylations, and ring cleavage events modifying the core ent-kaurane structure. mdpi.com

Enzymatic Transformations and Intermediates in ent-Kaurane Biosynthesis

The conversion of GGPP to ent-kaurene is a well-established pathway involving two key enzymes: ent-copalyl diphosphate synthase (OsCPS in rice, for example) and ent-kaurene synthase (OsKS in rice). These enzymes catalyze the cyclization and rearrangement steps that form the characteristic tetracyclic ent-kaurane skeleton. caltech.edu

Following the formation of ent-kaurene, a variety of cytochrome P450 monooxygenases (CYP450s) are typically involved in the subsequent oxidation steps that introduce hydroxyl groups and other functionalities to the ent-kaurane core. These oxidative modifications are crucial for generating the structural diversity observed in ent-kaurane diterpenoids, including the complex oxygenation patterns found in this compound. While specific enzymes responsible for the late-stage biosynthetic steps leading to this compound have not been fully identified, studies on the biosynthesis of other complex diterpenoids suggest the involvement of a suite of tailoring enzymes, including hydroxylases, oxidases, and potentially enzymes catalyzing ring rearrangements or cleavage.

Application of Isotopic Labeling and Chemoenzymatic Approaches

Isotopic labeling is a powerful technique used in the investigation of natural product biosynthesis to trace the incorporation of labeled precursors into the final compound, thereby helping to elucidate the sequence of biosynthetic intermediates and transformations. nih.gov By feeding isotopically labeled forms of common diterpenoid precursors, such as labeled acetate, mevalonate, or GGPP, to Isodon sculponeatus cultures or enzyme preparations, researchers could potentially track the metabolic fate of these precursors and identify intermediates on the pathway to this compound. nih.gov Analysis of the labeling patterns in isolated this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can provide detailed information about which parts of the molecule are derived from specific precursors and how the carbon skeleton is assembled and modified.

Chemoenzymatic approaches, which combine chemical synthesis steps with enzymatic transformations, have also proven valuable in studying and synthesizing complex natural products, including diterpenoids. researchgate.netacs.org While total synthesis of this compound itself was not detailed in the search results, the total synthesis of related diterpenoids like sculponeatin N has been reported, sometimes employing strategies that mimic proposed biogenetic steps or utilize enzymes for specific, challenging transformations like regioselective oxidations. mdpi.comresearchgate.netacs.orgmagtech.com.cncaltech.edunih.govjst.go.jpharvard.edunih.govthieme-connect.com These studies, while synthetic in nature, can inform our understanding of potential biosynthetic routes and the types of enzymatic reactions that might be involved in the formation of this compound. The development of in vitro enzymatic assays using recombinant enzymes from the proposed biosynthetic pathway could further allow for the characterization of individual enzymatic steps and the identification of transient intermediates.

Synthetic Methodologies for Sculponeatin K and Analogues

Semisynthesis Strategies from Readily Available Diterpenoids

Semisynthesis involves using a naturally abundant compound, often a related diterpenoid, as a starting material and transforming it through a series of chemical reactions into the target molecule or its analogues. This approach can be more efficient than total synthesis if a suitable and abundant precursor is available.

Oridonin (B1677485), another ent-kaurane diterpenoid isolated from Isodon species, has been explored as a lead compound for the semisynthesis of ent-kaurane diterpenoid derivatives. mdpi.com Semisynthesis from oridonin has been used to prepare 15,16-seco-ent-kaurane derivatives, such as rubescensin S. mdpi.com This involves chemical transformations of the oridonin skeleton to access different structural types. For instance, a 3,4-dihydro-2H-pyran ring can be constructed in the A-ring of oridonin using an inverse electron demand hetero-Diels-Alder (IED HDA) reaction, and ent-kaurane diterpenoid dimers have been synthesized through a homo-HDA reaction by self-dimerization of the exocyclic enone in the A-ring. mdpi.com While the direct semisynthesis of Sculponeatin K from a readily available diterpenoid is not explicitly detailed in the search results, these examples with oridonin illustrate the potential of semisynthetic approaches for accessing diverse ent-kaurane structures and their analogues.

Total Synthesis Approaches to the ent-Kaurane Skeleton

Total synthesis involves constructing the target molecule from simpler, commercially available starting materials. This approach provides complete control over the stereochemistry and allows access to a wider range of structural modifications. The ent-kaurane skeleton, a tetracyclic system with a characteristic bicyclo[3.2.1]octane moiety, presents a significant challenge in total synthesis. sdu.edu.cnnih.govnih.govacs.orgacs.orgresearchgate.net

Synthetic strategies for ent-kaurane diterpenoids can be broadly classified as linear or convergent. Linear synthesis builds the molecule step-by-step in a sequential manner. Convergent synthesis, on the other hand, involves synthesizing several key fragments separately and then coupling them in a later stage. Convergent approaches are often preferred for complex molecules as they can be more efficient and allow for the rapid assembly of the core structure.

Convergent strategies have been employed to access highly oxidized ent-kaurane diterpenoids, often introducing the bicyclo[3.2.1]octane ring system at an early stage. sci-hub.se One such approach leveraged the Hoppe's homoaldol methodology and a Mukaiyama-Michael-type cyclization for convergent assembly. sci-hub.se Another convergent approach involved an intermolecular Diels-Alder cycloaddition to assemble the tetracyclic core. sci-hub.se

Linear strategies have also been successful. The total synthesis of (±)-sculponeatin N, a 6,7-seco-ent-kaurane diterpenoid, was achieved through a linear route featuring a series of key transformations. magtech.com.cnthieme-connect.comharvard.edursc.org

Controlling the stereochemistry is paramount in the synthesis of ent-kaurane diterpenoids due to the presence of multiple stereocenters. Diastereoselective and enantioselective transformations are crucial for obtaining the desired isomer.

Diastereoselective reactions are frequently employed to establish the relative stereochemistry between different parts of the molecule. Examples from the synthesis of sculponeatin N include a diastereoselective Nazarov cyclization and ring-closing metathesis reactions, which installed critical quaternary stereocenters with complete diastereocontrol. thieme-connect.comharvard.edu A diastereoselective SmI2-mediated reduction of a bicyclic ketone has also been reported in the synthesis of a rearranged kaurane (B74193) diterpenoid. nih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Asymmetric total syntheses of various ent-kaurane type diterpenoids have been achieved. sdu.edu.cnacs.orgnih.gov Strategies for asymmetric synthesis often involve using chiral starting materials, chiral reagents, or asymmetric catalysis. For example, an enantioselective total synthesis of (−)-oridonin was accomplished based on a key interrupted Nazarov reaction, where the stereochemistry of the cascade was explored to forge a tetracyclic skeleton with challenging quaternary carbons. pku.edu.cn Asymmetric divergent syntheses of ent-kaurane type diterpenoids have been developed using regioselective and diastereoselective metal-mediated cyclizations starting from readily available chiral precursors. acs.orgnih.gov

A key structural feature of ent-kaurane diterpenoids is the bicyclo[3.2.1]octane ring system. sdu.edu.cnnih.govnih.govacs.orgacs.orgresearchgate.net The efficient and stereocontrolled construction of this complex polycycle is a central challenge in their synthesis. Various strategies have been developed for this purpose.

One approach involves radical cyclization reactions. A reductive radical cyclization has been highlighted as a highly efficient method for forging the bicyclo[3.2.1]octane ring system in the synthesis of sculponeatin N. thieme-connect.comharvard.eduresearchgate.net A general [3+2] radical annulation strategy has also been reported for the facile construction of bicyclo[3.2.1]octane motifs in ent-kaurane and beyerane (B1241032) type diterpenoids. nih.govacs.org

Other methods include cascade reactions, such as a cascade reaction involving C9 epimerization followed by a De Mayo reaction to generate the bicyclo[3.2.1]octane moiety. sdu.edu.cn Metal-catalyzed cyclizations have also been employed, such as a Pd-catalyzed regioselective reductive-Heck cyclization to access substituted bicyclo[3.2.1]octan-2-ones, a key structural motif in 6,7-seco-ent-kaurane diterpenoids like sculponeatin N. researchgate.net Additionally, an α-vinylation reaction has been used to form the bicyclo[3.2.1]octane fragment in the synthesis of a rearranged kaurane diterpenoid. nih.gov

Diastereoselective and Enantioselective Transformations

Development of Synthetic Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of natural products like this compound is important for exploring structure-activity relationships and potentially developing compounds with improved properties. While specific synthetic analogues of this compound are not detailed in the provided results, the synthesis of analogues of related ent-kaurane diterpenoids, such as oridonin, provides relevant insights.

Oridonin has been used as a lead compound for the semisynthesis of various ent-kaurane diterpenoid derivatives, including dimers and seco-kauranes. mdpi.com The development of novel nitrogen-enriched oridonin analogues with a thiazole-fused A-ring has been reported, demonstrating the potential for structural modifications to enhance biological activity and improve properties like aqueous solubility. pku.edu.cn These examples highlight the strategies involving chemical modifications of the core scaffold or specific functional groups to create a library of analogues for further evaluation. The convergent synthetic strategies discussed earlier also offer flexibility for the divergent synthesis of various ent-kaurane diterpenoids and their analogues from common intermediates. sdu.edu.cnsci-hub.seacs.orgnih.gov

Preclinical Pharmacological Profiling of Sculponeatin K

In Vitro Assessment of Biological Activities in Cellular Models (e.g., Cytotoxicity in Cancer Cell Lines)

In vitro studies have been conducted to evaluate the cytotoxic potential of Sculponeatin K against human tumor cell lines. This compound, alongside Sculponeatin J, was tested for cytotoxicity against human tumor cells, specifically K562 (chronic myelogenous leukemia) and T24 (bladder cancer) cell lines. researchgate.net While Sculponeatin J demonstrated significant inhibitory effects with IC50 values below 1.0 μg/mL against these cell lines, specific quantitative IC50 values for this compound from this particular study are not detailed in the available information. researchgate.net

Other sculponeatins isolated from Isodon sculponeatus have shown notable cytotoxic activities in various cancer cell lines. For instance, Sculponeatin C exhibited significant cytotoxic activity against five human tumor cell lines with IC50 values ranging from 1.8 to 3.31 μmol/L. researchgate.netrhhz.net Sculponeatin N has also shown activity against K562 and HepG2 cell lines, with reported IC50 values of 0.21 and 0.29 μM, respectively. harvard.edunih.gov

Based on the available information, while this compound's cytotoxicity has been assessed in cellular models, detailed quantitative data regarding its potency (e.g., specific IC50 values) in these models is limited in the provided search results.

Evaluation of Efficacy in Preclinical in vivo Models

Information regarding the evaluation of this compound's efficacy in preclinical in vivo models is not available in the provided search results. Studies discussing in vivo efficacy in the context of Isodon diterpenoids often refer to other compounds within this class rather than specifically this compound. mdpi.comresearchgate.netresearchgate.netnih.gov Therefore, the preclinical in vivo pharmacological profile of this compound cannot be detailed based on the current search results.

Comparative Analysis of Biological Activities Across Structurally Related Sculponeatins

This compound is structurally related to other diterpenoids found in Isodon sculponeatus, such as Sculponeatin J, Sculponeatin C, and Sculponeatin N. researchgate.netresearchgate.net Comparisons of their biological activities, particularly cytotoxicity, reveal variations in potency among these related compounds.

As mentioned, Sculponeatin J has shown significant cytotoxicity against K562 and T24 cells with IC50 values less than 1.0 μg/mL. researchgate.net Sculponeatin C also demonstrated significant cytotoxic activity across multiple tumor cell lines with IC50 values in the low micromolar range (1.8 to 3.31 μmol/L). researchgate.netrhhz.net Sculponeatin N appears to be particularly potent against K562 and HepG2 cells, with IC50 values reported in the sub-micromolar range (0.21 and 0.29 μM). harvard.edunih.gov

Q & A

Q. How can researchers design reproducible assays for this compound’s antioxidant capacity across different laboratories?

  • Methodology : Standardize protocols using reference antioxidants (e.g., Trolox) and validated assays (e.g., DPPH, ORAC). Interlaboratory studies with blinded samples can identify procedural inconsistencies. Report detailed parameters (e.g., solvent composition, incubation time) in supplementary materials to enhance reproducibility .

Data Presentation and Reproducibility Guidelines

  • Tables : Include columns for experimental conditions, replicates, and statistical metrics (e.g., SD, p-values). For spectral data, provide chemical shift values (δ) and coupling constants (J) in NMR tables .
  • Figures : Use scatter plots for dose-response curves and heatmaps for SAR data. Label axes with units and ensure resolution meets journal standards (e.g., 300 dpi for HPLC chromatograms) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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